molecular formula C14H9Cl2F2NO2 B2770743 N-(2,4-dichloro-5-methoxyphenyl)-2,6-difluorobenzamide CAS No. 338961-10-7

N-(2,4-dichloro-5-methoxyphenyl)-2,6-difluorobenzamide

Cat. No.: B2770743
CAS No.: 338961-10-7
M. Wt: 332.13
InChI Key: RHIKOVLRLSSYKP-UHFFFAOYSA-N
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Description

N-(2,4-dichloro-5-methoxyphenyl)-2,6-difluorobenzamide is a synthetic organic compound characterized by its unique chemical structure, which includes dichloro, methoxy, and difluorobenzenecarboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichloro-5-methoxyphenyl)-2,6-difluorobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,4-dichloro-5-methoxyaniline with 2,6-difluorobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired carboxamide product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification through chromatography to obtain the final product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichloro-5-methoxyphenyl)-2,6-difluorobenzamide can undergo several types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound may undergo oxidation or reduction reactions under specific conditions, leading to the formation of different products.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carboxylic acids.

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the carboxamide group can yield 2,4-dichloro-5-methoxyaniline and 2,6-difluorobenzoic acid.

Scientific Research Applications

N-(2,4-dichloro-5-methoxyphenyl)-2,6-difluorobenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating certain diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-5-methoxyphenyl methanesulfonate
  • Bosutinib : A related compound used as a tyrosine kinase inhibitor in cancer treatment.

Uniqueness

N-(2,4-dichloro-5-methoxyphenyl)-2,6-difluorobenzamide is unique due to its specific combination of dichloro, methoxy, and difluorobenzenecarboxamide groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(2,4-dichloro-5-methoxyphenyl)-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2F2NO2/c1-21-12-6-11(7(15)5-8(12)16)19-14(20)13-9(17)3-2-4-10(13)18/h2-6H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHIKOVLRLSSYKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)NC(=O)C2=C(C=CC=C2F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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